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Compound of Interest

Compound Name: 2-Bromo-4-hydroxybenzonitrile

Cat. No.: B1282162 Get Quote

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-4-
hydroxybenzonitrile

Abstract: This technical guide provides a comprehensive overview of the synthesis, purification,

and characterization of 2-Bromo-4-hydroxybenzonitrile (CAS No: 82380-17-4), a key

intermediate in pharmaceutical and materials science research. The document details a robust

synthetic protocol, explains the rationale behind methodological choices, and outlines a suite of

analytical techniques for structural verification and purity assessment. This guide is intended for

researchers, chemists, and drug development professionals seeking a practical, field-proven

approach to this valuable compound.

Introduction and Significance
2-Bromo-4-hydroxybenzonitrile is a substituted aromatic compound featuring a nitrile, a

hydroxyl, and a bromine group on a benzene ring.[1] Its molecular formula is C7H4BrNO, and

its molecular weight is 198.02 g/mol .[1] The unique arrangement of these functional groups

makes it a versatile building block in organic synthesis. The hydroxyl group can be alkylated or

esterified, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, and

the bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki, Heck,

Sonogashira), enabling the construction of more complex molecular architectures. These

properties make it a valuable precursor in the development of novel pharmaceutical agents and

advanced materials.[2]
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Property Value Source

CAS Number 82380-17-4 [1][3]

Molecular Formula C7H4BrNO [1][4]

Molecular Weight 198.02 g/mol [1][4]

IUPAC Name 2-bromo-4-hydroxybenzonitrile [1]

Appearance White solid [4]

Storage
Sealed in a dry, room

temperature environment

Synthetic Methodologies: A Strategic Overview
The synthesis of 2-Bromo-4-hydroxybenzonitrile can be approached through several

strategic pathways. The choice of method often depends on the availability of starting

materials, desired scale, and safety considerations. We will focus on the most direct and well-

documented method: the demethylation of a methoxy precursor.

Primary Synthetic Route: Demethylation of 2-Bromo-4-
methoxybenzonitrile
A highly effective and commonly cited method involves the cleavage of the methyl ether in 2-

bromo-4-methoxybenzonitrile.[4] This reaction is a cornerstone of synthetic organic chemistry

for deprotecting phenolic hydroxyl groups.

Causality Behind Experimental Choices:

Lewis Acid Catalyst: Boron tribromide (BBr₃) is the reagent of choice for this transformation.

It is a powerful Lewis acid that coordinates strongly with the ether oxygen, weakening the C-

O bond and facilitating nucleophilic attack by the bromide ion to cleave the methyl group.

Other demethylating agents like HBr or AlCl₃ could be used, but BBr₃ is often preferred for its

high efficiency and relatively mild reaction conditions for aryl methyl ethers.

Solvent Selection: Dichloromethane (DCM) is an ideal solvent as it is inert to BBr₃ and

effectively solubilizes the starting material.[4]
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Temperature Control: The reaction is typically heated to drive it to completion.[4] Monitoring

the reaction by Thin Layer Chromatography (TLC) is crucial to prevent side reactions or

degradation.

Workup and Purification: The workup procedure is designed to quench the excess BBr₃,

neutralize the reaction mixture, and isolate the product. Quenching with methanol is an

effective way to safely decompose the reactive boron species.[4] Subsequent extraction

isolates the organic product, and silica gel chromatography ensures the removal of any

unreacted starting material or byproducts, yielding a high-purity final compound.[4]

Caption: Figure 1: Reaction scheme for the synthesis of 2-Bromo-4-hydroxybenzonitrile.

Alternative Synthetic Strategies
While demethylation is preferred, other classical reactions could be adapted for this synthesis,

demonstrating the breadth of available synthetic tools.

Electrophilic Bromination of 4-Hydroxybenzonitrile: Direct bromination of 4-

hydroxybenzonitrile is a feasible route. However, controlling regioselectivity can be

challenging. The hydroxyl group is a strong ortho-, para-director. Since the para position is

blocked, bromination will occur at one of the ortho positions. Achieving mono-bromination at

the desired C2 position requires careful control of stoichiometry and reaction conditions to

avoid the formation of the dibrominated product, 3,5-dibromo-4-hydroxybenzonitrile.[5]

The Sandmeyer Reaction: A multi-step but powerful alternative could involve the Sandmeyer

reaction, a classic method for introducing a nitrile group.[6][7][8] This hypothetical route

would start from 2-bromo-4-aminophenol. The amino group would first be converted to a

diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I)

cyanide catalyst.[8] This method offers excellent regiochemical control.

Detailed Experimental Protocol
This protocol is based on the demethylation of 2-bromo-4-methoxybenzonitrile.[4]

Materials and Equipment:

2-bromo-4-methoxybenzonitrile
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Boron tribromide (BBr₃), 1M solution in Dichloromethane (DCM)

Dichloromethane (DCM), anhydrous

Methanol

Ethyl acetate (EtOAc)

Deionized water

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Separatory funnel

Rotary evaporator

Procedure:

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or

argon), dissolve 2-bromo-4-methoxybenzonitrile (1.0 g, 4.7 mmol) in anhydrous DCM (15

mL).

Reagent Addition: Slowly add BBr₃ solution (1 M in DCM, 14.2 mL, 14.2 mmol) to the stirred

solution at room temperature.

Reaction: Heat the reaction mixture to 50°C and maintain for 12-16 hours (overnight).

Monitor the reaction progress using TLC (eluent: Petroleum Ether/EtOAc = 5:1).

Quenching: After the reaction is complete, cool the mixture to 0°C in an ice bath. Carefully

and slowly quench the reaction by adding methanol.
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Extraction: Pour the quenched mixture into water and transfer to a separatory funnel. Extract

the aqueous layer with ethyl acetate (2 x 100 mL).

Washing: Combine the organic extracts and wash sequentially with deionized water (200

mL) and brine (200 mL).

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and

concentrate the filtrate under reduced pressure using a rotary evaporator.

Purification: Purify the resulting crude residue by silica gel column chromatography, eluting

with a mixture of petroleum ether and ethyl acetate (5:1) to afford 2-Bromo-4-
hydroxybenzonitrile as a white solid (yield: ~75%).[4]

Characterization and Quality Control
A self-validating protocol requires rigorous characterization to confirm the identity, structure,

and purity of the synthesized compound.
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Figure 2: General workflow from synthesis to characterization.
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Caption: Figure 2: General workflow from synthesis to characterization.

Spectroscopic Analysis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1282162?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1282162?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique Expected Result Interpretation

¹H NMR

Three aromatic protons with

distinct chemical shifts and

coupling patterns. A broad

singlet for the hydroxyl proton.

Confirms the substitution

pattern on the aromatic ring.

¹³C NMR

Seven distinct carbon signals,

including those for the nitrile,

hydroxyl-bearing, and bromine-

bearing carbons.

Verifies the carbon skeleton

and the presence of all

functional groups.

IR Spectroscopy

Broad peak ~3200-3500 cm⁻¹

(O-H stretch). Sharp peak

~2230 cm⁻¹ (C≡N stretch).

Peaks ~1500-1600 cm⁻¹

(aromatic C=C stretch).

Confirms the presence of key

hydroxyl and nitrile functional

groups.

Mass Spec (LCMS)
[M+H]⁺ at m/z ≈ 197.9/199.9.

[4]

Confirms the molecular weight

and shows the characteristic

isotopic pattern for bromine

(⁷⁹Br/⁸¹Br).

Purity Assessment
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing

the purity of non-volatile organic compounds. A single sharp peak on an appropriate column

(e.g., C18) indicates high purity.

Melting Point: A sharp melting point range is indicative of a pure crystalline solid. Impurities

typically broaden and depress the melting point.

Safety and Handling
2-Bromo-4-hydroxybenzonitrile is a hazardous substance and must be handled with

appropriate precautions in a well-ventilated fume hood.[1][9]
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Hazard Class GHS Statement

Acute Toxicity
H302: Harmful if swallowed.[1] H312: Harmful in

contact with skin.[1] H332: Harmful if inhaled.[1]

Skin Irritation H315: Causes skin irritation.[1]

Eye Irritation H319: Causes serious eye irritation.[1]

Respiratory Irritation H335: May cause respiratory irritation.

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and

a lab coat.[9]

Handling: Avoid dust formation and inhalation.[9] Do not eat, drink, or smoke when using this

product.

First Aid:

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[9]

Skin Contact: Immediately wash off with soap and plenty of water.[9]

Eye Contact: Rinse cautiously with water for several minutes.[9]

Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control

center or doctor immediately.[9]

Conclusion
This guide outlines a reliable and verifiable pathway for the synthesis and characterization of 2-
Bromo-4-hydroxybenzonitrile. The demethylation of its methoxy precursor provides a high-

yielding and straightforward route to this important chemical intermediate. The described

characterization methods form a self-validating system, ensuring the production of high-purity

material suitable for demanding applications in research and development. Adherence to the

detailed safety protocols is essential for the safe handling of this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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